Ethyl isobutyl sulfide
CAS No.: 1613-45-2
Cat. No.: VC21230169
Molecular Formula: C6H14S
Molecular Weight: 118.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1613-45-2 |
---|---|
Molecular Formula | C6H14S |
Molecular Weight | 118.24 g/mol |
IUPAC Name | 1-ethylsulfanyl-2-methylpropane |
Standard InChI | InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 |
Standard InChI Key | OIRKGXWQBSPXLQ-UHFFFAOYSA-N |
SMILES | CCSCC(C)C |
Canonical SMILES | CCSCC(C)C |
Boiling Point | 134.2 °C |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of ethyl isobutyl sulfide is essential for both research applications and industrial uses. The following table summarizes its key characteristics:
Property | Value |
---|---|
Molecular Formula | C6H14S |
Molecular Weight | 118.24 g/mol |
Physical State (20°C) | Colorless to light yellow liquid |
IUPAC Name | 1-ethylsulfanyl-2-methylpropane |
CAS Number | 1613-45-2 |
Boiling Point | 134.2°C |
Standard InChI | InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 |
Standard InChIKey | OIRKGXWQBSPXLQ-UHFFFAOYSA-N |
SMILES Notation | CCSCC(C)C |
PubChem Compound ID | 519219 |
The compound exhibits moderate solubility in organic solvents and limited solubility in water, characteristics typical of thioethers with comparable carbon chain lengths.
Synthesis Methods
The synthesis of ethyl isobutyl sulfide can be achieved through several approaches, primarily involving nucleophilic substitution reactions that form carbon-sulfur bonds.
Laboratory Synthesis Routes
One common synthetic method involves the reaction between 1-bromo-2-methylpropane and ethanethiol in the presence of a base such as potassium hydroxide. This reaction typically proceeds under mild heating conditions (approximately 30 minutes) in an ethanol solvent system. The reaction follows a nucleophilic substitution (SN2) mechanism where the thiolate anion serves as the nucleophile, displacing the bromine atom from the isobutyl component.
Industrial Production Approaches
In industrial settings, ethyl isobutyl sulfide production often employs similar synthetic routes but at larger scales with optimized reaction parameters. Industrial processes may utilize continuous flow reactors to enhance efficiency, yield, and purity of the final product. Alternative methodologies might involve the reaction of thiourea with appropriate alkyl halides to form isothiouronium salts, which upon hydrolysis yield the desired sulfide.
Chemical Reactivity Analysis
The reactivity of ethyl isobutyl sulfide is primarily centered on the sulfur atom, which serves as the reactive site in most chemical transformations.
Oxidation Reactions
Ethyl isobutyl sulfide undergoes oxidation with various oxidizing agents including hydrogen peroxide and potassium permanganate. These reactions can lead to the formation of:
-
Sulfoxides (C6H14SO) - via single oxygen addition
-
Sulfones (C6H14SO2) - through the addition of two oxygen atoms
The oxidation reactions typically proceed under relatively mild conditions, with the reaction pathway and final products dependent on the oxidizing agent concentration and reaction parameters.
Reduction Processes
Reduction of ethyl isobutyl sulfide can be accomplished using reducing agents such as lithium aluminum hydride. These reactions generally require an inert atmosphere to prevent competitive oxidation processes and can result in the formation of thiols through cleavage of carbon-sulfur bonds.
Substitution Reactions
The compound can participate in various substitution reactions, particularly with electrophilic reagents like halogens. Treatment with bromine or chlorine can lead to halogenated derivatives, which serve as valuable intermediates in organic synthesis pathways.
Applications in Industry and Research
Ethyl isobutyl sulfide has found numerous applications across different sectors, leveraging its distinctive chemical properties.
Flavor and Fragrance Industry
Due to its characteristic scent profile, ethyl isobutyl sulfide is utilized as a component in flavoring agents and perfume formulations. The compound contributes specific notes to fragrance compositions and can enhance certain flavor profiles in food products.
Chemical Intermediates
This sulfide serves as an important precursor in the synthesis of more complex organic compounds. It is particularly valuable in the production of agrochemicals and pharmaceutical intermediates where sulfur-containing moieties play crucial roles in biological activity.
Solvent Applications
The solvent properties of ethyl isobutyl sulfide make it useful in various chemical reactions, particularly those involving other organic compounds with similar solubility profiles. Its ability to dissolve diverse organic substrates enhances its utility as a reaction medium in specific chemical processes.
Analytical Detection Methods
Several analytical techniques are employed for the detection, identification, and quantification of ethyl isobutyl sulfide in various matrices.
Chromatographic Techniques
Gas chromatography (GC) represents the primary analytical method for separating and quantifying ethyl isobutyl sulfide in complex mixtures. This technique is particularly valuable for quality control in industrial applications and research settings. The compound typically elutes at characteristic retention times under standardized conditions, allowing for reliable identification.
Spectroscopic Identification
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides definitive identification of ethyl isobutyl sulfide through its distinctive fragmentation pattern. The molecular ion and fragment ions create a characteristic spectral fingerprint that facilitates unambiguous identification even in complex matrices.
Research Findings on Specialized Applications
Recent scientific investigations have explored various applications of ethyl isobutyl sulfide in specialized fields, revealing potential new uses for this versatile compound.
Mineral Processing Applications
A significant study investigated the application of N-Ethyl-O-Isobutyl Thiocarbamate, a derivative of ethyl isobutyl sulfide, in flotation processes for mineral beneficiation. The research demonstrated that this compound significantly enhanced flotation efficiency when applied to copper and zinc ores. The findings highlight the potential of ethyl isobutyl sulfide derivatives as selective flotation reagents in mineral processing operations.
Environmental Chemistry Research
Research has also examined the environmental impact of sulfur compounds including ethyl isobutyl sulfide, particularly regarding their formation mechanisms in industrial processes such as MTBE (methyl tert-butyl ether) production. Understanding these mechanisms helps in developing strategies to mitigate potentially adverse environmental effects associated with sulfur emissions from industrial processes.
Comparative Analysis with Related Compounds
Ethyl isobutyl sulfide shares structural similarities with other sulfides but exhibits distinct properties due to its specific alkyl substituents.
The following table presents a comparative analysis of ethyl isobutyl sulfide with structurally related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Ethyl isobutyl sulfide | C6H14S | 118.24 | Standard reference compound |
Ethyl isopropyl sulfide | C5H12S | 104.21 | Contains isopropyl instead of isobutyl group |
Methyl isobutyl sulfide | C5H12S | 104.21 | Contains methyl instead of ethyl group |
Diethyl sulfide | C4H10S | 90.19 | Contains two ethyl groups |
These structural variations lead to differences in physical properties, chemical reactivity, and application profiles. For instance, ethyl isobutyl sulfide has a higher boiling point compared to its lower molecular weight analogs due to increased molecular weight and van der Waals interactions .
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